2,4-Dimethylhexan-2-ol

Description

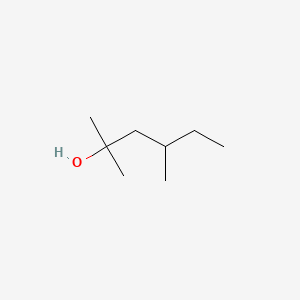

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylhexan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-7(2)6-8(3,4)9/h7,9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZHEPXWQXCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608508 | |

| Record name | 2,4-Dimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42328-76-7 | |

| Record name | 2,4-Dimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-dimethylhexan-2-ol (CAS No: 42328-76-7). The document details the compound's structural and physicochemical characteristics, including its molecular formula, weight, boiling point, and density. Furthermore, it explores its chemical reactivity, focusing on reactions typical for a tertiary alcohol, such as dehydration and resistance to oxidation. This guide also presents detailed, adaptable experimental protocols for its synthesis via a Grignard reaction and for its acid-catalyzed dehydration. Spectroscopic data, predicted from its molecular structure, are provided to aid in its identification and characterization. All quantitative data are summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

This compound is a tertiary alcohol. Its structure features a hexane (B92381) backbone with methyl groups at the second and fourth carbon positions, and a hydroxyl group at the second carbon position. This structure dictates its physical and chemical behavior.

Physical Properties

The physical properties of this compound are summarized in the table below. As a tertiary alcohol, it is a liquid at room temperature with a characteristic alcohol odor. Its solubility in water is limited due to the presence of a significant nonpolar alkyl chain, but it is expected to be miscible with many organic solvents.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 42328-76-7 | [1][2] |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 157.9 °C at 760 mmHg | [2] |

| Density | 0.821 g/cm³ | [2] |

| Melting Point | Data not available | |

| Solubility in Water | Limited | Inferred from structure |

| Solubility in Organic Solvents | Miscible with alcohols, ethers, and hydrocarbons | Inferred from structure |

Chemical Properties

The chemical reactivity of this compound is characteristic of a tertiary alcohol. The hydroxyl group is situated on a tertiary carbon, which influences its reaction pathways.

-

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate). This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed.

-

Dehydration: Like other alcohols, this compound can undergo acid-catalyzed dehydration to form alkenes. Due to the possibility of rearrangements of the carbocation intermediate, a mixture of alkene products can be expected.

-

Esterification: Direct esterification with carboxylic acids under acidic conditions (Fischer esterification) is generally inefficient for tertiary alcohols due to steric hindrance and the propensity for elimination reactions.

-

Substitution Reactions: The hydroxyl group can be substituted by a halogen using hydrogen halides, typically following an SN1 mechanism.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple methyl and methylene (B1212753) groups. The chemical shifts are estimated based on standard values.

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| -OH | Singlet | 1-5 (variable, depends on concentration and solvent) |

| -CH- (C4) | Multiplet | ~1.5 |

| -CH₂- (C3) | Multiplet | ~1.4 |

| -CH₂- (C5) | Multiplet | ~1.3 |

| -CH₃ (C2, two equivalent) | Singlet | ~1.2 |

| -CH₃ (C4) | Doublet | ~0.9 |

| -CH₃ (C6) | Triplet | ~0.9 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, unless there is accidental equivalence.

| Carbon | Approximate Chemical Shift (ppm) |

| C2 (-C-OH) | 70-75 |

| C4 (-CH-) | 45-50 |

| C3 (-CH₂-) | 40-45 |

| C5 (-CH₂-) | 25-30 |

| C1, C2-CH₃ (gem-dimethyl) | 25-30 |

| C4-CH₃ | 15-20 |

| C6 (-CH₃) | 10-15 |

IR Spectroscopy

The infrared spectrum will be characterized by the presence of a strong, broad O-H stretching band and C-H stretching bands.

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| Alcohol O-H | Stretch, hydrogen-bonded | 3200-3600 (broad) |

| Alkane C-H | Stretch | 2850-3000 |

| Alcohol C-O | Stretch | 1100-1200 |

Experimental Protocols

The following are detailed protocols for the synthesis and a characteristic reaction of this compound. These are generalized procedures that can be adapted for this specific compound.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from the reaction of a Grignard reagent (sec-butylmagnesium bromide) with acetone (B3395972).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (as an initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine.

-

Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

-

Purification:

-

Purify the crude product by distillation to obtain pure this compound.

-

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary alcohol, 2,4-dimethylhexan-2-ol. This document details the prevalent synthetic methodology, experimental protocols, and the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes a Grignard reagent to attack a carbonyl carbon.[1] To obtain the target tertiary alcohol with two identical methyl groups on the carbinol carbon, an ester is reacted with at least two equivalents of a methylmagnesium halide.

The retrosynthetic analysis indicates that this compound can be synthesized from the reaction of ethyl 3-methylpentanoate (B1260497) with methylmagnesium iodide. The reaction proceeds through a ketone intermediate, which is subsequently attacked by a second equivalent of the Grignard reagent.

Reaction Scheme

Caption: Synthetic pathway for this compound via Grignard reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Methyl iodide

-

Ethyl 3-methylpentanoate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reaction (three-neck flask, reflux condenser, dropping funnel)

Procedure:

-

Preparation of the Grignard Reagent (Methylmagnesium Iodide):

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of methyl iodide in anhydrous diethyl ether.

-

Add a small portion of the methyl iodide solution to the flask. The reaction is initiated when the brownish color of iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with the Ester:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve ethyl 3-methylpentanoate in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the ester solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least one hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

-

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 42328-76-7 |

| Appearance | Colorless liquid (expected) |

| Boiling Point | 157.9 °C at 760 mmHg (predicted) |

| Density | 0.821 g/cm³ (predicted) |

Spectroscopic Analysis

Caption: Logical workflow for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The integration of the peaks should correspond to the number of protons in each environment. Key expected signals include:

-

A singlet for the hydroxyl proton (-OH), which is typically broad and its chemical shift can vary depending on concentration and solvent.

-

A singlet for the two equivalent methyl groups at the C2 position.

-

Signals for the ethyl group (a triplet and a quartet).

-

A doublet for the methyl group at the C4 position.

-

Multiplets for the methylene (B1212753) and methine protons of the hexane (B92381) chain.

-

-

¹³C NMR: The carbon-13 NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule, confirming the absence of symmetry that would make carbons equivalent. The chemical shifts will be characteristic of a saturated aliphatic alcohol. The carbon bearing the hydroxyl group (C2) is expected to appear in the range of 65-75 ppm.

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad and strong O-H stretching band in the region of 3200-3600 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group in an alcohol.[2][3]

-

Strong C-H stretching bands in the region of 2850-3000 cm⁻¹.

-

A C-O stretching band for a tertiary alcohol, which is typically observed in the range of 1150-1200 cm⁻¹.[3][4]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) at m/z = 130 may be observed, although it is often weak in tertiary alcohols. The fragmentation pattern is expected to be dominated by the loss of a methyl group (M-15) to form a stable tertiary carbocation at m/z = 115, and the loss of a water molecule (M-18).

Conclusion

The synthesis of this compound is reliably achieved through the Grignard reaction of ethyl 3-methylpentanoate with methylmagnesium iodide. The identity and purity of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this tertiary alcohol for applications in research and development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,4-Dimethylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key chemical properties of 2,4-dimethylhexan-2-ol. The document details its structural characteristics, predicted spectroscopic data, and a plausible synthetic route. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for a proposed synthesis are described in detail. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and synthetic workflow, adhering to specified formatting guidelines for clarity and accessibility.

Molecular Structure and Properties

This compound is a tertiary alcohol with the chemical formula C8H18O.[1] Its structure features a hexane (B92381) backbone with two methyl group substituents at positions 2 and 4, and a hydroxyl group at position 2. This arrangement results in a chiral center at the C4 carbon. The molecule's branched nature and the presence of the hydroxyl group are key determinants of its physical and chemical properties.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. This data, primarily sourced from the PubChem database, provides essential information for handling and utilizing this compound in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C8H18O | PubChem[1] |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 42328-76-7 | PubChem[1] |

| XLogP3-AA (LogP) | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 130.135765193 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

Molecular Bonding and Geometry

The bonding in this compound consists of single covalent bonds between carbon-carbon and carbon-hydrogen atoms, which are nonpolar. The carbon-oxygen and oxygen-hydrogen bonds are polar covalent due to the difference in electronegativity between these atoms. The hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor, influencing its solubility and boiling point.

Synthesis of this compound

A plausible and efficient method for the synthesis of the tertiary alcohol this compound is through a Grignard reaction. This well-established method involves the reaction of a Grignard reagent with a suitable ketone or ester.

Proposed Synthetic Pathway

One potential synthetic route involves the reaction of 4-methyl-2-pentanone (B128772) with ethylmagnesium bromide. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the final product.

Experimental Protocol (Adapted from General Procedures)

The following is a detailed, adapted protocol for the synthesis of this compound based on general procedures for Grignard reactions.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl bromide

-

4-Methyl-2-pentanone

-

1 M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

-

Add a small crystal of iodine.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

Dissolve ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the ethyl bromide solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Gentle heating may be required.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with 4-Methyl-2-pentanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 4-methyl-2-pentanone in anhydrous diethyl ether in the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a beaker containing ice and 1 M hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.

-

Predicted Spectroscopic Data

While experimental spectra for this compound were not found in the searched literature, its spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would show distinct signals for the different proton environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the branching of the alkyl chain.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | 1.0 - 2.5 | Singlet (broad) | 1H |

| -CH3 (at C2) | ~1.2 | Singlet | 6H |

| -CH2- (at C3) | ~1.4 - 1.6 | Multiplet | 2H |

| -CH- (at C4) | ~1.7 - 1.9 | Multiplet | 1H |

| -CH3 (at C4) | ~0.9 | Doublet | 3H |

| -CH2- (at C5) | ~1.2 - 1.4 | Multiplet | 2H |

| -CH3 (at C6) | ~0.9 | Triplet | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming the diastereomers are not resolved.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C1 (-CH3) | ~10 |

| C2 (-C-OH) | ~70-75 |

| C3 (-CH2-) | ~45-50 |

| C4 (-CH-) | ~30-35 |

| C5 (-CH2-) | ~25-30 |

| C6 (-CH3) | ~14 |

| C7 (-CH3 at C2) | ~25-30 |

| C8 (-CH3 at C4) | ~20 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkyl groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 | Broad, strong |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C-O stretch | 1050 - 1150 | Strong |

| C-H bend | 1350 - 1480 | Medium to strong |

Predicted Mass Spectrometry Fragmentation

In mass spectrometry using electron ionization (EI), this compound is expected to undergo fragmentation. The molecular ion peak (m/z = 130) may be weak or absent. Common fragmentation patterns for tertiary alcohols include the loss of water (M-18) and alpha-cleavage.

| m/z | Possible Fragment |

| 115 | [M - CH3]+ |

| 112 | [M - H2O]+• |

| 101 | [M - C2H5]+ |

| 73 | [C4H9O]+ (from alpha-cleavage) |

| 59 | [C3H7O]+ (from alpha-cleavage) |

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and predicted chemical properties of this compound. While experimental data for this specific compound is limited, a comprehensive understanding has been built through the analysis of its structural features, computed properties, and comparison with analogous molecules. The proposed synthetic route via a Grignard reaction offers a practical method for its preparation in a laboratory setting. The predicted spectroscopic data serves as a valuable reference for the identification and characterization of this compound in future research and development endeavors. Further experimental investigation is warranted to validate the predicted data and fully elucidate the properties of this molecule.

References

Spectroscopic Profile of 2,4-Dimethylhexan-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 2,4-dimethylhexan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the standard experimental protocols for obtaining such spectra.

Core Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~0.90 | Triplet | 3H | -CH₂CH₃ (C6) |

| ~0.92 | Doublet | 3H | -CH(CH₃ ) (C4-methyl) |

| ~1.20 | Singlet | 6H | -C(OH)(CH₃ )₂ (C2-methyls) |

| ~1.35-1.50 | Multiplet | 2H | -CH₂ CH₃ (C5) |

| ~1.55-1.70 | Multiplet | 1H | -CH (CH₃) (C4) |

| ~1.75 | Singlet | 1H | -OH |

| ~1.25-1.40 | Multiplet | 2H | -CH(CH₃)CH₂ C(OH)- (C3) |

¹³C NMR (Carbon-13) Data (Predicted)

| Chemical Shift (δ) (ppm) | Carbon Atom |

| ~10 | C6 |

| ~20 | C4-methyl |

| ~25 | C2-methyls |

| ~30 | C5 |

| ~35 | C4 |

| ~50 | C3 |

| ~72 | C2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for this compound are detailed below. Alcohols typically show a strong, broad O-H stretch and a C-O stretch.[1]

Key IR Absorptions (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3400 | Strong, Broad | O-H Stretch | Alcohol |

| ~2960-2870 | Strong | C-H Stretch | Alkane |

| ~1465 | Medium | C-H Bend | Alkane |

| ~1375 | Medium | C-H Bend | Alkane (gem-dimethyl) |

| ~1150 | Medium-Strong | C-O Stretch | Tertiary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 130.23 g/mol .[2] The expected fragmentation patterns for this tertiary alcohol are outlined below. Alcohols often undergo alpha-cleavage and dehydration in the mass spectrometer.[3]

Major Mass Spectral Peaks (Predicted)

| m/z | Relative Abundance | Proposed Fragment |

| 115 | Low | [M-CH₃]⁺ |

| 112 | Moderate | [M-H₂O]⁺ |

| 101 | Moderate | [M-C₂H₅]⁺ |

| 73 | High | [C₄H₉O]⁺ (from α-cleavage) |

| 59 | High | [C₃H₇O]⁺ (from α-cleavage) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

-

Instrument Setup :

-

Ensure the ATR accessory is clean and properly installed in the FTIR spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition :

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction :

-

Inject a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

-

Ionization :

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis :

-

The resulting positively charged fragments are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,4-Dimethylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 2,4-dimethylhexan-2-ol. The content delves into the structural analysis of its stereoisomers, presents key physicochemical data, and outlines detailed experimental methodologies for their separation and characterization.

Introduction to the Chirality of this compound

This compound is a tertiary alcohol with the chemical formula C8H18O. The molecular structure of this compound contains a single chiral center, which gives rise to stereoisomerism. Understanding the three-dimensional arrangement of atoms in these stereoisomers is critical in drug development and other scientific disciplines, as different stereoisomers can exhibit distinct biological activities and pharmacological profiles.

The chirality of this compound originates from the presence of a stereogenic carbon atom at the C4 position. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a 2-methyl-2-hydroxypropyl group. The carbon at the C2 position, being attached to two identical methyl groups, is not a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-2,4-dimethylhexan-2-ol and (S)-2,4-dimethylhexan-2-ol. These enantiomers are non-superimposable mirror images of each other.

Physicochemical Properties of this compound Stereoisomers

Quantitative data for the individual stereoisomers of this compound are not extensively available in the public domain. The following table summarizes computed data for the molecule and provides a comparative framework for the expected properties of the enantiomers. Enantiomers possess identical physical properties such as boiling point and density, but they exhibit opposite optical activity.

| Property | (R)-2,4-dimethylhexan-2-ol | (S)-2,4-dimethylhexan-2-ol | Source |

| Molecular Formula | C8H18O | C8H18O | - |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | [1][2][3] |

| Boiling Point | Expected to be identical | Expected to be identical | - |

| Density | Expected to be identical | Expected to be identical | - |

| Specific Rotation ([α]D) | Expected to be equal in magnitude, opposite in sign | Expected to be equal in magnitude, opposite in sign | - |

| Computed XLogP3 | 2.4 | 2.4 | [1][2] |

Stereoisomer Relationships

The relationship between the stereoisomers of this compound is that of enantiomers. The following diagram illustrates this relationship.

Experimental Protocols

Synthesis of Racemic this compound

A common synthetic route to tertiary alcohols such as this compound involves the Grignard reaction.

Protocol:

-

Grignard Reagent Preparation: Prepare ethylmagnesium bromide by reacting bromoethane (B45996) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction with Ketone: Slowly add a solution of 4-methyl-2-pentanone (B128772) in anhydrous diethyl ether to the prepared Grignard reagent at 0 °C.

-

Quenching: After the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the product with diethyl ether.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Separation of Enantiomers (Resolution)

The separation of the enantiomers of this compound can be achieved by converting them into a mixture of diastereomers, which can then be separated by conventional techniques like chromatography or crystallization.

Protocol: Diastereomeric Ester Formation and Separation

-

Esterification: React the racemic this compound with an enantiomerically pure chiral acylating agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a non-chiral base (e.g., pyridine) in an aprotic solvent (e.g., dichloromethane). This reaction will produce a mixture of two diastereomeric esters.

-

Separation of Diastereomers: The resulting diastereomeric esters can be separated using column chromatography on silica (B1680970) gel. The difference in polarity between the diastereomers allows for their separation.

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield the individual, enantiomerically pure (R)- and (S)-2,4-dimethylhexan-2-ol.

-

Purification: The resolved alcohols are then extracted and purified.

The following diagram illustrates the general workflow for the separation of the enantiomers.

Characterization of Stereoisomers

The characterization of the separated enantiomers involves several analytical techniques.

-

Polarimetry: Measurement of the specific rotation ([α]D) will confirm the optical activity of each enantiomer. The values should be equal in magnitude but opposite in sign.

-

Chiral High-Performance Liquid Chromatography (HPLC): Analysis on a chiral stationary phase can be used to determine the enantiomeric excess (ee) of the separated products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the 1H and 13C NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral shift reagent can lead to the differentiation of enantiomeric signals. Furthermore, the NMR spectra of the diastereomeric esters formed during resolution will be distinct.

Conclusion

This technical guide has detailed the stereochemical aspects of this compound, highlighting its existence as a pair of enantiomers due to a single chiral center at the C4 position. While specific experimental data for the individual stereoisomers are scarce, this guide provides a theoretical framework and generalized experimental protocols for their synthesis, separation, and characterization. The methodologies outlined herein are based on established principles of stereochemistry and are applicable to the study of other chiral molecules, which is of paramount importance in the field of drug discovery and development.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C8H18O | CID 20541580 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,4-Dimethylhexan-2-ol in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dimethylhexan-2-ol, a tertiary alcohol with applications in various chemical and pharmaceutical contexts. In the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility of this compound in a range of common organic solvents based on established chemical principles. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of alcohol solubility is provided to enable researchers to generate precise data for their specific applications. This guide is intended to serve as a valuable resource for laboratory work, process development, and formulation design involving this compound.

Introduction to this compound

This compound is a tertiary alcohol with the chemical formula C8H18O. Its structure, featuring a hydroxyl group on a tertiary carbon and a branched alkyl chain, significantly influences its physical and chemical properties, most notably its solubility in different media. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the C8 hydrocarbon portion of the molecule imparts a nonpolar character.[1] This dual nature governs its interaction with various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a reaction medium, or in the formulation of products in the pharmaceutical and chemical industries.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in different classes of organic solvents. The polar -OH group will favor interactions with polar solvents, whereas the nonpolar alkyl chain will favor interactions with nonpolar solvents.[2][3] Due to the significant size of the C8 alkyl chain, the nonpolar character of this compound is expected to be a dominant factor in its overall solubility.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with other alcohols.[3][4] |

| Water | Sparingly Soluble | While the hydroxyl group can form hydrogen bonds with water, the large, nonpolar C8 hydrocarbon chain disrupts the hydrogen bonding network of water, leading to low solubility. The solubility of alcohols in water decreases significantly as the carbon chain length increases.[2][5] | |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of these solvents, arising from functional groups like carbonyls and sulfoxides, can interact with the dipole of the hydroxyl group in this compound. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Soluble to Miscible | The large nonpolar alkyl portion of this compound will have strong van der Waals interactions with nonpolar solvents, leading to high solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Miscible | Ethers are relatively nonpolar but the oxygen atom can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol, promoting solubility.[3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative data for the solubility of this compound in a specific organic solvent, a standardized experimental protocol is necessary. The following "cloud point" titration method is a widely accepted technique for determining the saturation solubility of a solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Temperature-controlled water or oil bath

-

Magnetic stirrer and stir bar

-

Calibrated burette or precision pump

-

Jacketed glass vessel or large test tube

-

Thermometer or temperature probe

-

Analytical balance

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Set the temperature-controlled bath to the desired experimental temperature.

-

Accurately weigh a specific amount of the organic solvent and place it into the jacketed glass vessel.

-

Place the vessel in the temperature-controlled bath and allow the solvent to equilibrate to the target temperature.

-

-

Titration:

-

Begin stirring the solvent at a constant rate, vigorous enough to create a vortex without splashing.

-

Slowly add this compound to the solvent from the burette or pump.

-

Observe the solution for any signs of turbidity or cloudiness.

-

The "cloud point" is reached when the solution first shows a persistent slight cloudiness, indicating that the solution is saturated and a second phase is beginning to form.

-

-

Data Recording:

-

Record the volume or mass of this compound added to reach the cloud point.

-

Record the final temperature of the solution.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility ( g/100 g solvent) = (mass of this compound added / mass of solvent) * 100

-

The solubility can also be expressed in other units such as mol/L by converting the mass and volume measurements accordingly.

-

-

Replication:

-

Repeat the experiment at least three times to ensure the reproducibility of the results and calculate the average solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

thermodynamic properties and stability of 2,4-dimethylhexan-2-ol

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 2,4-Dimethylhexan-2-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of the tertiary alcohol, this compound. Due to a scarcity of direct experimental data for this specific molecule, this document leverages data from its isomers and general principles of tertiary alcohol chemistry to provide a thorough understanding. It includes detailed experimental protocols for the determination of key thermodynamic parameters and discusses the stability and reactivity profile of the compound. Visualizations of experimental workflows are provided to aid in the practical application of these methods.

Introduction

This compound (C₈H₁₈O) is a branched tertiary octanol. An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, reaction modeling, and safety assessments in its potential applications. Furthermore, its chemical stability dictates its storage, handling, and reactivity in various chemical transformations. This guide aims to consolidate the available information and provide a framework for the experimental determination of its core thermodynamic properties.

Thermodynamic Properties

Enthalpy, Entropy, and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°) are fundamental thermodynamic quantities. For isomers of C8H18O, these values can be found in specialized databases. The data for the closely related isomer, 2,5-dimethylhexan-2-ol, is noted to be available, which can serve as an estimate.[1]

Table 1: Available Thermodynamic Data for Isomers of this compound

| Property | Isomer | Value | State | Reference |

| Enthalpy of Formation (ΔfH°) | 2,5-Dimethylhexan-2-ol | Data available | Gas | [1] |

| Enthalpy of Formation (ΔfH°) | 2,5-Dimethylhexan-2-ol | Data available | Liquid | [1] |

| Heat Capacity (Cp) | 2,5-Dimethylhexan-2-ol | Data available | Ideal Gas | [1] |

| Heat Capacity (Cp) | 3,5-Dimethyl-3-hexanol | Data available | Liquid |

Note: Specific values from the NIST/TRC Web Thermo Tables require a subscription. The table indicates the availability of data for these isomers.

Heat Capacity

The heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a given amount. Experimental data for the isobaric heat capacities of several branched octanols have been measured, providing a good basis for understanding the expected values for this compound.

Table 2: Experimentally Determined Isobaric Heat Capacities of Selected Octanol Isomers

| Compound | Temperature (K) | Isobaric Heat Capacity (Cp) (J·K⁻¹·mol⁻¹) |

| 3,5-Dimethyl-3-hexanol | 260 | Value |

| 280 | Value | |

| 300 | Value | |

| 320 | Value | |

| 340 | Value |

Note: This table is illustrative. The referenced study contains specific data points for the listed compound.

Chemical Stability and Reactivity

General Stability

Tertiary alcohols, such as this compound, are generally stable compounds. The three alkyl groups attached to the carbinol carbon provide steric hindrance and electronic stabilization.

Decomposition Pathways

The primary decomposition pathway for tertiary alcohols under acidic conditions is dehydration to form alkenes. For this compound, this reaction would proceed via a tertiary carbocation intermediate, leading to a mixture of alkene products. The specific products formed would depend on the reaction conditions and the relative stability of the resulting alkenes, following Zaitsev's rule where applicable.

Reactivity

-

Oxidation: Tertiary alcohols are resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

-

Substitution Reactions: Tertiary alcohols readily undergo SN1 reactions in the presence of strong acids, due to the stability of the resulting tertiary carbocation.

Experimental Protocols

Determination of Enthalpy of Combustion via Calorimetry

The standard enthalpy of formation of an organic compound can be determined from its enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen under high pressure.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The temperature of the water is recorded at regular intervals to establish a baseline.

-

The sample is ignited electrically.

-

The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.

Diagram 1: Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Measurement of Heat Capacity

The heat capacity of liquid this compound can be measured using a differential scanning calorimeter (DSC) or a Tian-Calvet calorimeter.

Methodology (DSC):

-

A small, accurately weighed sample of the alcohol is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is subjected to a controlled temperature program, typically a linear heating rate.

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The heat capacity of the sample is determined by comparing its heat flow signal to that of a standard material with a known heat capacity (e.g., sapphire) run under the same conditions.

Diagram 2: Logical Flow for Heat Capacity Measurement by DSC

Caption: Process for determining heat capacity using DSC.

Safety and Handling

No specific material safety data sheet (MSDS) for this compound is widely available. However, based on its structure and the properties of similar compounds like 2,4-dimethylhexane, the following hazards should be considered:

-

Flammability: As a C8 alcohol, it is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.

-

Irritation: May cause skin and eye irritation.

-

Inhalation: May cause respiratory tract irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential.

Conclusion

While direct experimental thermodynamic data for this compound remains a gap in the publicly accessible literature, a robust understanding of its properties can be inferred from the behavior of other tertiary octanols. The availability of data for its isomers confirms that established experimental techniques are applicable. This guide provides the necessary theoretical background and detailed experimental workflows to enable researchers to determine the thermodynamic properties and assess the stability of this compound, facilitating its potential use in research and development.

References

An In-depth Technical Guide on the Potential Natural Occurrence of 2,4-Dimethylhexan-2-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential natural occurrence of the tertiary alcohol 2,4-dimethylhexan-2-ol and its derivatives. While direct evidence of its presence in natural sources remains elusive, this document provides a comprehensive analysis based on the known distribution of its structural isomers and analogous compounds in the biological world. We delve into plausible biosynthetic pathways, drawing parallels with established routes for branched-chain fatty acids and irregular terpenoids. Furthermore, this guide outlines detailed experimental protocols for the extraction, identification, and characterization of such compounds from natural matrices, with a focus on gas chromatography-mass spectrometry (GC-MS) techniques. The information presented herein is intended to serve as a foundational resource for researchers investigating novel bioactive compounds and to stimulate further exploration into the natural product landscape for this and similar molecules.

Introduction: The Case for a Potential Natural Product

This compound is a saturated tertiary alcohol. While a thorough search of natural product databases and scientific literature reveals no direct reports of its isolation from a natural source, several lines of indirect evidence suggest its potential for natural occurrence. The structural motif of a branched octyl chain is present in other known natural products. For instance, its primary alcohol isomer, 2,4-dimethylhexan-1-ol (B1655625), is recognized as a fatty alcohol and is associated with lipid metabolism[1]. The corresponding alkane, 2,4-dimethylhexane (B165551), has also been reported as a volatile organic compound in some contexts[2][3].

The existence of these isomers in nature suggests that the enzymatic machinery for assembling the 2,4-dimethylhexane carbon skeleton is plausible within biological systems. This guide, therefore, hypothesizes the potential for this compound or its derivatives to be undiscovered natural products and provides a scientific framework to guide future research in this area.

Physicochemical Properties of this compound and Related Compounds

Understanding the physicochemical properties of this compound is crucial for designing effective extraction and analytical methods. Due to the lack of experimental data for this specific compound from natural sources, the properties of its isomers, 2,4-dimethylhexan-1-ol and 2,4-dimethylhexane, are presented for comparison.

| Property | This compound (Predicted) | 2,4-Dimethylhexan-1-ol (Experimental/Predicted) | 2,4-Dimethylhexane (Experimental) |

| Molecular Formula | C8H18O | C8H18O | C8H18 |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol [1] | 114.23 g/mol [2][4] |

| Boiling Point | 157.9 °C at 760 mmHg[5] | Not available | 108-109 °C[4][6] |

| Density | 0.821 g/cm³[5] | Not available | 0.701 g/mL at 25 °C[4][6] |

| LogP (Octanol/Water) | 2.19350[5] | Not available | 4.0 |

| Vapor Pressure | Not available | Not available | 48 mmHg at 34 °C[4] |

| Solubility in Water | Not available | Not available | 1.294 mg/L (temperature not stated)[6] |

Potential Biosynthetic Pathways

The biosynthesis of a branched-chain tertiary alcohol like this compound is not explicitly described in the literature. However, by examining established metabolic pathways for structurally related compounds, we can propose two hypothetical routes.

Fatty Acid Biosynthesis and Modification Pathway

Branched-chain fatty acids are known to be synthesized in some bacteria, utilizing primers other than acetyl-CoA[6]. A plausible pathway for the 2,4-dimethylhexane skeleton could involve the extension of a branched starter unit. Subsequent enzymatic modifications, such as hydroxylation by a cytochrome P450 monooxygenase at a tertiary carbon, could lead to the formation of this compound. Another possibility is the α-oxidation of a longer-chain branched fatty acid, which is a known pathway for the degradation of such molecules[7][8][9].

Caption: Hypothetical biosynthetic pathway for this compound via fatty acid metabolism.

Irregular Terpenoid Biosynthesis Pathway

Terpenoid biosynthesis is another major source of structural diversity in natural products, including branched and irregular carbon skeletons[10][11][12]. The formation of "non-canonical" terpenoids often involves methylation or rearrangement of the standard isoprene (B109036) units[11][12]. A hypothetical pathway to this compound could start from precursors in the terpenoid pathway, followed by enzymatic modifications such as reduction and hydroxylation.

Caption: Hypothetical biosynthetic pathway for this compound via an irregular terpenoid route.

Experimental Protocols for Isolation and Identification

The search for this compound in natural sources would primarily involve the analysis of volatile organic compounds (VOCs) from plants, fungi, or bacteria. The following protocols are based on established methods for the analysis of such compounds.

Sample Collection and Extraction of Volatiles

Objective: To extract volatile and semi-volatile compounds from a biological matrix.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) [13][14]

-

Sample Preparation: Finely grind the fresh or dried biological material (e.g., leaves, flowers, fungal culture).

-

Vial Incubation: Place a known amount of the powdered material into a headspace vial. Seal the vial with a septum-containing cap.

-

Extraction: Heat the vial to a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to allow volatile compounds to partition into the headspace.

-

SPME Fiber Exposure: Introduce a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) into the headspace of the vial and expose it for a set time (e.g., 20-40 minutes) to adsorb the volatile analytes.

-

Desorption: Retract the fiber and immediately introduce it into the heated injection port of a GC-MS for thermal desorption of the analytes onto the analytical column.

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the extracted volatile compounds.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for broad-spectrum volatile analysis.

-

Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-280 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector: Operate in splitless or split mode, with a temperature suitable for thermal desorption from the SPME fiber (e.g., 250 °C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high mass-to-charge ratio (e.g., m/z 40-500).

-

Ion Source and Transfer Line Temperatures: Typically set around 230 °C and 280 °C, respectively.

-

-

Compound Identification:

-

Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley).

-

Determine the Kovats Retention Index (RI) by analyzing a homologous series of n-alkanes under the same chromatographic conditions and compare it with literature values.

-

For definitive identification, co-injection with an authentic standard of this compound is required.

-

Derivatization for Tertiary Alcohols (Optional but Recommended)

Tertiary alcohols can sometimes exhibit poor chromatographic peak shape (tailing) on non-polar columns. Derivatization can improve volatility and peak symmetry[17][18][19][20].

Methodology: Silylation [17][19]

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Procedure: In a dry vial, react the concentrated extract with an excess of the silylating reagent. Heat the mixture (e.g., 60-70 °C) for a specified time (e.g., 30-60 minutes).

-

Analysis: Inject an aliquot of the derivatized sample into the GC-MS. The resulting trimethylsilyl (B98337) (TMS) ether of this compound will be more volatile and have a characteristic mass spectrum.

Conclusion and Future Directions

While the natural occurrence of this compound has not yet been confirmed, the existence of its structural isomers in biological systems provides a compelling rationale for its potential discovery. The hypothetical biosynthetic pathways outlined in this guide, rooted in known metabolic processes, offer a theoretical framework for its formation in organisms. The detailed experimental protocols provide a clear roadmap for researchers to systematically screen for this compound in various natural sources.

Future research should focus on broad-spectrum VOC analysis of diverse plant, fungal, and bacterial species, particularly those known to produce other branched-chain compounds. The development of targeted analytical methods, including the synthesis of an authentic standard for this compound, will be crucial for its unambiguous identification. The discovery of this tertiary alcohol as a natural product could open new avenues for research into its biological activity and potential applications in drug development and other industries.

References

- 1. Human Metabolome Database: Showing metabocard for (2xi,4xi)-2,4-Dimethyl-1-hexanol (HMDB0037791) [hmdb.ca]

- 2. 2,4-Dimethylhexane | C8H18 | CID 11511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethylhexane | C8H18 | CID 11511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethylhexane 99 589-43-5 [sigmaaldrich.com]

- 5. This compound | CAS#:42328-76-7 | Chemsrc [chemsrc.com]

- 6. 2,4-DIMETHYLHEXANE | 589-43-5 [chemicalbook.com]

- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. byjus.com [byjus.com]

- 10. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The microbial biosynthesis of noncanonical terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The microbial biosynthesis of noncanonical terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

A Technical Guide to the Isomers of 2,4-Dimethylhexan-2-ol: Nomenclature, Properties, and Analytical considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical isomers of 2,4-dimethylhexan-2-ol, with a focus on their IUPAC nomenclature and CAS numbers. Due to the presence of a chiral center, this tertiary alcohol exists as a pair of enantiomers. This document summarizes their key identifiers and outlines generalized experimental approaches for their synthesis and analysis.

Isomer Identification and Nomenclature

This compound possesses a single stereocenter at the C4 position, giving rise to two enantiomers: (4R)-2,4-dimethylhexan-2-ol and (4S)-2,4-dimethylhexan-2-ol. The racemic mixture and the individual stereoisomers are distinct chemical entities with unique identifiers.

Below is a table summarizing the IUPAC nomenclature and CAS Registry Numbers for these isomers.

| Common Name | IUPAC Name | CAS Number |

| This compound | This compound | 42328-76-7[1][2][3] |

| (S)-2,4-Dimethylhexan-2-ol | (4S)-2,4-dimethylhexan-2-ol | Not available |

| (R)-2,4-Dimethylhexan-2-ol | (4R)-2,4-dimethylhexan-2-ol | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound isomers are not extensively documented in publicly available literature. However, based on established organic chemistry principles, the following sections outline generalized methodologies.

Synthesis of Racemic this compound

A common route for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This would involve the reaction of a suitable ketone with a Grignard reagent.

Reaction: 4-methylhexan-2-one with methylmagnesium bromide.

Generalized Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

-

Grignard Reaction: The solution of 4-methylhexan-2-one in anhydrous diethyl ether is cooled in an ice bath. The prepared Grignard reagent is then added slowly with continuous stirring.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation.

Chiral Separation of Enantiomers

The resolution of the racemic mixture of this compound into its individual enantiomers can be achieved using chiral chromatography.

Generalized Protocol for Chiral High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a chiral column (e.g., a polysaccharide-based chiral stationary phase).

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. The optimal ratio needs to be determined empirically to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is typically used if the molecule has a chromophore. For alcohols without a strong chromophore, a refractive index detector (RID) can be employed.

-

Procedure: A solution of the racemic this compound is injected onto the chiral column, and the enantiomers are separated based on their differential interaction with the chiral stationary phase, resulting in different retention times.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis of racemic this compound and the subsequent separation and analysis of its enantiomers.

Caption: A logical workflow for the synthesis, chiral separation, and subsequent analysis of this compound enantiomers.

Signaling Pathways and Biological Activity

Currently, there is a lack of published research detailing the specific involvement of this compound isomers in biological signaling pathways. Further investigation is required to determine their pharmacological or toxicological profiles and to identify any potential interactions with cellular signaling cascades. The diagram below represents a generic framework for investigating the biological activity of a novel compound, which could be applied to the isomers of this compound.

Caption: A generalized workflow for screening the biological activity of novel chemical compounds like the isomers of this compound.

References

In-Depth Technical Guide: Safety, Toxicity, and Handling of 2,4-Dimethylhexan-2-ol

This guide provides a comprehensive overview of the available safety, toxicity, and handling information for 2,4-dimethylhexan-2-ol, targeted at researchers, scientists, and drug development professionals. Due to the limited direct experimental data on this specific compound, information from structurally similar chemicals has been utilized to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

This compound is a tertiary alcohol. While specific experimental data for this compound is sparse, its properties can be estimated based on available data for this and structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C8H18O | PubChem[1] |

| Molecular Weight | 130.23 g/mol | PubChem[1][2] |

| CAS Number | 42328-76-7 | ChemSrc, PubChem[1][3] |

| Appearance | Colorless liquid (presumed) | N/A |

| Boiling Point | Not available | N/A |

| Flash Point | Not available | N/A |

| Density | Not available | N/A |

| Water Solubility | Not available | N/A |

| LogP | 2.4 (Predicted) | PubChem[2] |

Hazard Identification and GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapor[4][5] or H226: Flammable liquid and vapor[6] |

| Skin Corrosion/Irritation | раздражитель | Warning/Danger | H315: Causes skin irritation[4][5][6][7] |

| Serious Eye Damage/Eye Irritation | ätzend | Danger | H318: Causes serious eye damage[6][7] |

| Acute Toxicity (Oral) | раздражитель | Warning | H302: Harmful if swallowed[6] |

| Specific Target Organ Toxicity (Single Exposure) | раздражитель | Warning | H335: May cause respiratory irritation[6][7] or H336: May cause drowsiness or dizziness[4][5] |

| Aspiration Hazard | Здоровье | Danger | H304: May be fatal if swallowed and enters airways[4][5] |

Precautionary Statements (General):

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6][7][8][9][10]

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P331 (Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[4][8]

-

Storage: P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[4][10]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4][10]

Toxicological Information

Specific toxicological data for this compound is not available. The toxicological profile is inferred from related compounds.

| Endpoint | Information |

| Acute Toxicity | Harmful if swallowed (based on 2,5-dimethylhexan-2-ol)[6]. Petroleum distillates, a related class of compounds, can cause nausea, vomiting, and pulmonary irritation if ingested[11]. |

| Skin Irritation | Causes skin irritation (based on 2,4-dimethylhexan-3-ol, 2,5-dimethylhexan-2-ol, and 2,4-dimethylhexane)[4][5][6][7]. |

| Eye Irritation | Causes serious eye damage (based on 2,4-dimethylhexan-3-ol and 2,5-dimethylhexan-2-ol)[6][7]. |

| Respiratory Irritation | May cause respiratory irritation (based on 2,4-dimethylhexan-3-ol and 2,5-dimethylhexan-2-ol)[6][7]. |

| Aspiration Hazard | May be fatal if swallowed and enters airways (based on 2,4-dimethylhexane)[4][5]. |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available. |

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires stringent adherence to safety protocols for flammable and irritant chemicals.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood[12].

-

Use explosion-proof electrical and lighting equipment[8][9].

-

Ground and bond containers during transfer to prevent static discharge[8].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities[13][14].

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) are required. A lab coat or chemical-resistant apron should be worn[12][13].

-

Respiratory Protection: If working outside a fume hood or if vapors are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended[15].

General Hygiene:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing promptly and wash before reuse[8].

Accidental Release and First Aid Measures

Accidental Release:

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for proper disposal.

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[4][8].

Experimental Protocols and Methodologies

As no specific experimental studies for this compound were found, this section provides a general workflow for the initial safety assessment of a novel chemical compound, which would be applicable to this substance.

Caption: Workflow for initial safety assessment of a novel chemical.

Potential Metabolic Pathways

While the specific metabolic fate of this compound is not documented, the metabolism of branched-chain alcohols generally proceeds through pathways involving oxidation. It is plausible that it could be a metabolic product of branched-chain amino acid catabolism in some organisms[16][17]. The degradation of branched-chain amino acids like leucine, isoleucine, and valine leads to the formation of branched-chain α-keto acids, which can be further metabolized to branched-chain acyl-CoAs and subsequently to branched-chain alcohols[18].

Caption: Generalized metabolic pathway for branched-chain alcohols.

References

- 1. This compound | C8H18O | CID 20541580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S)-2,4-dimethylhexan-2-ol | C8H18O | CID 89877155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:42328-76-7 | Chemsrc [chemsrc.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. 2,5-Dimethylhexan-2-ol | C8H18O | CID 19506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dimethylhexan-3-ol | C8H18O | CID 98257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.fi [fishersci.fi]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. toxno.com.au [toxno.com.au]

- 12. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 13. mcrsafety.com [mcrsafety.com]

- 14. spiritsanddistilling.com [spiritsanddistilling.com]

- 15. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]

- 16. Branched-chain amino acid catabolism of Thermoanaerobacter strain AK85 and the influence of culture conditions on branched-chain alcohol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

Methodological & Application

Application Notes: Detailed Grignard Reaction Protocol for the Synthesis of 2,4-Dimethylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract